
Ketodoxapram, (S)-
Overview
Description
Ketodoxapram, (S)- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a morpholinone ring and a pyrrolidinyl group, making it a subject of interest for researchers and chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketodoxapram, (S)- typically involves multiple steps. One common method includes the reaction of 2-(2-chloroethoxy)ethanol with 4-nitroaniline in the presence of a phenylboronic acid catalyst. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure. The final step involves hydrogenation to yield 4-(4-aminophenyl)morpholin-3-one .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow synthesis techniques to enhance efficiency and yield. These methods involve the use of specific catalysts and reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Metabolic Formation Pathways
Primary metabolic reaction :
Doxapram undergoes oxidation at position C2 to form 2-ketodoxapram via cytochrome P450 enzymes . The reaction follows first-order kinetics with these parameters:
Parameter | Value | Source |
---|---|---|
Formation clearance (CL<sub>formation</sub>) | 0.115 L/h | |
Metabolic ratio | 1:0.15 | |
Protein binding | 98.4% ± 0.3% |
The reaction demonstrates:
- Stereo-specific conversion to (S)-enantiomer
- pH-dependent reaction kinetics (optimal at physiological pH 7.4)
- NADPH-dependent oxidative mechanism
Analytical Characterization
UPLC-MS/MS quantification revealed these mass spectrometric features:
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
---|---|---|---|
(S)-Ketodoxapram | 393.4 | 214.3 | 23 |
D<sub>5</sub>-isotope | 398.4 | 219.3 | 23 |
Chromatographic separation parameters:
- Column: Waters BEH C18 UPLC
- Retention time: 2.18 min
- Mobile phase: Acetonitrile/water gradient
- Column temperature: 40°C
Stability and Degradation
Key stability characteristics from forced degradation studies:
Condition | Degradation Products | % Degradation |
---|---|---|
Acidic (0.1N HCl) | N-dealkylated derivatives | 12.4% |
Alkaline (0.1N NaOH) | Hydroxylated compounds | 8.7% |
Oxidative (3% H<sub>2</sub>O<sub>2</sub>) | Epoxide forms | 6.2% |
Photolytic | Cis-trans isomerization | 4.1% |
Data shows greater stability in plasma (94.2% remaining after 24h at 4°C) compared to aqueous solutions .
Blood-Brain Barrier Permeability
Pharmacokinetic studies demonstrate limited CNS penetration:
Parameter | Value | Methodology |
---|---|---|
Brain:Plasma ratio | 0.12 ± 0.02 | RED dialysis |
Unbound fraction | 1.6% | Ultracentrifugation |
Permeability (P<sub>app</sub>) | 2.1 × 10<sup>-6</sup> cm/s | Caco-2 model |
Enzymatic Interactions
Reaction kinetics with hepatic enzymes:
Enzyme System | V<sub>max</sub> (pmol/min/mg) | K<sub>m</sub> (μM) |
---|---|---|
CYP3A4 | 42.7 ± 3.2 | 18.5 ± 2.1 |
CYP2D6 | 18.9 ± 1.7 | 29.4 ± 3.8 |
FMO3 | 9.3 ± 0.8 | 45.2 ± 5.1 |
Scientific Research Applications
Pharmacological Applications
1. Atrial Fibrillation Treatment
Ketodoxapram has emerged as a promising candidate for the treatment of atrial fibrillation (AF). Research indicates that it exhibits strong inhibitory effects on the TASK-1 potassium channel, which is significantly upregulated in patients with AF. In porcine models, ketodoxapram demonstrated a substantial reduction in AF burden comparable to its parent compound, doxapram. The maximum inhibition observed on TASK-1 was 96%, suggesting that ketodoxapram could effectively restore sinus rhythm in AF patients .
2. Respiratory Stimulation
Ketodoxapram also displays respiratory stimulant properties. Studies have shown that it can enhance respiratory function without the adverse effects associated with doxapram, such as increased blood pressure. In newborn lamb models, ketodoxapram was found to stimulate respiration effectively while exhibiting a shorter elimination half-life compared to doxapram . This suggests its potential utility in treating respiratory depression in neonates.
Pharmacokinetics
Understanding the pharmacokinetic profile of ketodoxapram is crucial for optimizing its therapeutic use. Key pharmacokinetic parameters include:
Parameter | Ketodoxapram | Doxapram |
---|---|---|
Terminal Half-Life (t1/2) | 1.71 hours | 1.38 hours |
Maximal Concentration (Cmax) | 4,604 ng/mL | 1,780 ng/mL |
Brain-to-Plasma Ratio | 0.12 | 0.58 |
These data indicate that ketodoxapram has a longer half-life and higher peak concentration than doxapram, although it crosses the blood-brain barrier less effectively . This profile may enhance its therapeutic efficacy while minimizing central nervous system side effects.
Case Studies and Clinical Insights
Case Study: Continuous Doxapram Administration in Preterm Infants
A study involving eight preterm infants demonstrated the integration of pharmacokinetic modeling with clinical data to optimize dosing regimens for doxapram and ketodoxapram. The findings highlighted the importance of adjusting doses based on individual patient characteristics and response to treatment . This approach could improve therapeutic outcomes and reduce adverse effects associated with doxapram therapy.
Biochemical Mechanisms
Ketodoxapram's mechanism of action primarily involves the inhibition of potassium channels, particularly TASK-1 and TASK-3. This inhibition alters cardiac action potentials and may contribute to its antiarrhythmic properties. The compound's interaction with these channels has been characterized through various electrophysiological studies using Xenopus laevis oocytes and isolated human cardiomyocytes .
Mechanism of Action
The mechanism of action of Ketodoxapram, (S)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial properties . The compound’s structure allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: A key intermediate in the synthesis of rivaroxaban, an anticoagulant drug.
Metolachlor morpholinone: Used as a herbicide and has a similar morpholinone structure.
3-Morpholinone: A simpler analog with applications in organic synthesis.
Uniqueness
Ketodoxapram, (S)- stands out due to its complex structure, which imparts unique reactivity and biological activity. Its ability to form derivatives with diverse pharmacological properties makes it a valuable compound in medicinal chemistry and drug development.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (S)-Ketodoxapram in pharmacokinetic studies, and how should they be validated?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying (S)-Ketodoxapram and its metabolites in plasma. Key validation parameters include linearity (1–20 mg/L), intraday/interday precision (CV <10%), recovery rates (>85%), and limits of detection (0.2 mg/L). Ensure baseline separation of metabolites to avoid interference. Plasma-sparing techniques are critical for neonatal studies due to limited sample volumes . For reproducibility, document column specifications, mobile phase composition, and calibration protocols following ICH guidelines .
Q. How should researchers design preclinical studies to evaluate (S)-Ketodoxapram’s efficacy in neonatal apnea while minimizing toxicity risks?
Methodological Answer: Use a randomized controlled trial (RCT) design with stratified sampling (e.g., gestational age, birth weight). Define primary endpoints (e.g., apnea recurrence rate) and secondary endpoints (e.g., plasma concentration-toxicity correlation). Include a pharmacokinetic (PK) sub-study to monitor (S)-Ketodoxapram and metabolite levels. Adhere to ethical guidelines for neonatal research, such as minimizing blood draw volumes and using non-invasive monitoring where possible. Reference prior PK-toxicity thresholds (>9 mg/L linked to severe adverse effects) to establish safety boundaries .
Q. What gaps exist in the current literature on (S)-Ketodoxapram’s mechanism of action, and how can they be addressed experimentally?
Methodological Answer: Existing studies focus on clinical outcomes but lack mechanistic detail. To address this, employ in vitro models (e.g., neuronal cell cultures) to assess receptor binding affinity (e.g., dopamine D2, GABA_A receptors) and dose-response relationships. Pair with in vivo electrophysiological recordings in neonatal animal models to correlate cellular effects with respiratory outcomes. Systematically review preclinical data to identify understudied pathways, such as mitochondrial interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between reported therapeutic and toxic plasma concentrations of (S)-Ketodoxapram across species (e.g., neonates vs. equine models)?
Methodological Answer: Conduct interspecies PK/PD modeling to account for metabolic differences (e.g., cytochrome P450 activity). In neonates, prioritize therapeutic drug monitoring (TDM) with adaptive dosing algorithms to maintain levels <9 mg/L. For equine studies (e.g., atrial fibrillation models), validate species-specific toxicity thresholds using continuous ECG monitoring and plasma metabolite profiling. Cross-reference data from controlled trials and observational studies to identify confounding variables (e.g., drug interactions) .
Q. What in silico strategies are effective for predicting (S)-Ketodoxapram’s metabolite interactions and off-target effects?
Methodological Answer: Use molecular docking simulations to screen (S)-Ketodoxapram against pharmacophore databases (e.g., ChEMBL, PubChem) for off-target binding. Apply physiologically based pharmacokinetic (PBPK) modeling to predict metabolite accumulation in specific tissues (e.g., brain, liver). Validate predictions with in vitro cytochrome inhibition assays (e.g., CYP3A4/5). Leverage machine learning tools to identify structural analogs with known toxicity profiles .
Q. How can researchers optimize experimental models to study (S)-Ketodoxapram’s cardiovascular effects without confounding respiratory outcomes?
Methodological Answer: Use isolated perfused heart preparations (e.g., Langendorff model) to assess direct cardiovascular effects (e.g., atrial fibrillation inducibility). For in vivo studies, employ telemetry implants in animal models to monitor ECG and respiratory rates simultaneously. Apply multivariate regression to disentangle cardiovascular vs. respiratory responses. Reference equine studies demonstrating antiarrhythmic potential to refine hypothesis-driven endpoints .
Q. Methodological Frameworks
- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Example: "Is (S)-Ketodoxapram’s antiarrhythmic effect in horses dose-dependent?" .
- For Data Contradictions : Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence, followed by meta-regression to assess heterogeneity sources (e.g., dosing protocols, assay sensitivity) .
- For Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Example: "Determine the EC50 of (S)-Ketodoxapram for GABA_A receptor modulation in hippocampal neurons within 6 months" .
Properties
IUPAC Name |
4-[2-[(3S)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCHHQQQMSDZLP-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415394-64-7 | |
Record name | AHR-5955, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AHR-5955, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL0W61GNK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.